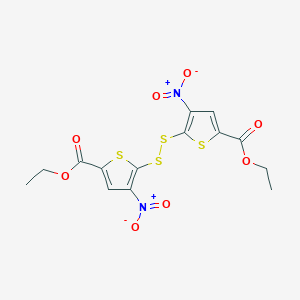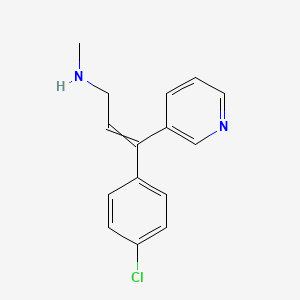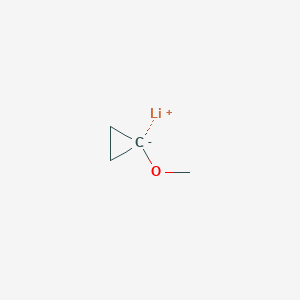
lithium;methoxycyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium methoxycyclopropane is a chemical compound that combines lithium, a highly reactive alkali metal, with methoxycyclopropane, a cyclopropane ring substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium methoxycyclopropane typically involves the reaction of methoxycyclopropane with an organolithium reagent. One common method is to react methoxycyclopropane with n-butyllithium in an inert solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds via the formation of a lithium-carbon bond, resulting in the desired product.
Industrial Production Methods
Industrial production of lithium methoxycyclopropane may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product. Additionally, safety measures must be in place to handle the highly reactive lithium reagents.
Chemical Reactions Analysis
Types of Reactions
Lithium methoxycyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons or other reduced species.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with lithium methoxycyclopropane under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxycyclopropanol, while reduction could produce methoxycyclopropane derivatives.
Scientific Research Applications
Lithium methoxycyclopropane has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties.
Catalysis: It may act as a catalyst or catalyst precursor in certain chemical reactions.
Mechanism of Action
The mechanism of action of lithium methoxycyclopropane involves the formation of a lithium-carbon bond, which imparts significant reactivity to the compound. This reactivity allows it to participate in various chemical transformations, including nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Lithium cyclopropane: Similar structure but lacks the methoxy group, resulting in different reactivity and applications.
Methoxycyclopropane: Lacks the lithium atom, making it less reactive in certain chemical reactions.
Lithium methoxyethane: Similar in having a lithium and methoxy group but differs in the carbon chain structure.
Uniqueness
Lithium methoxycyclopropane is unique due to the presence of both a lithium atom and a methoxy-substituted cyclopropane ring. This combination imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
75697-62-0 |
|---|---|
Molecular Formula |
C4H7LiO |
Molecular Weight |
78.1 g/mol |
IUPAC Name |
lithium;methoxycyclopropane |
InChI |
InChI=1S/C4H7O.Li/c1-5-4-2-3-4;/h2-3H2,1H3;/q-1;+1 |
InChI Key |
RXCFNFDJBSIGJR-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CO[C-]1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


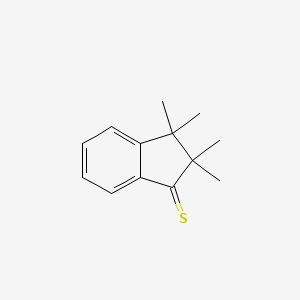
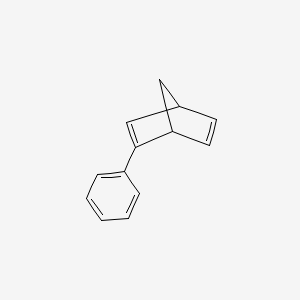
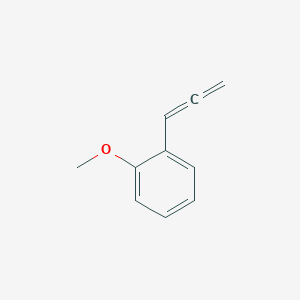
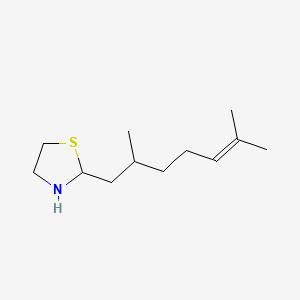
![Pyridine, 4-[(4-methylphenyl)thio]-](/img/structure/B14449416.png)
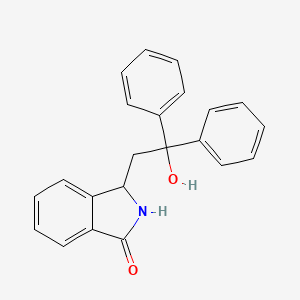
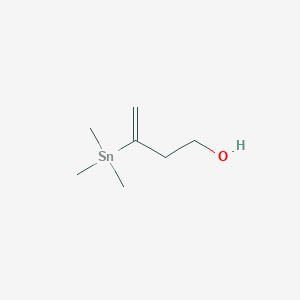
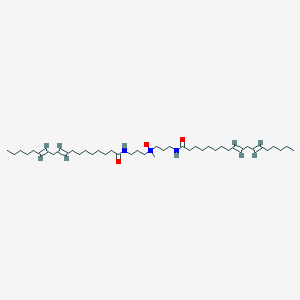
![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
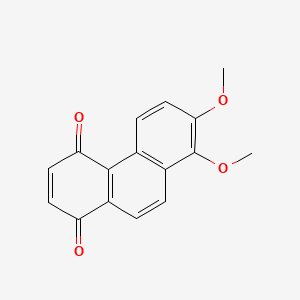
![4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14449462.png)

